N,N'-Dimethylethylenediamine

Catalog No.
S579975
CAS No.
110-70-3
M.F
C4H12N2
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dimethylethylenediamine

CAS Number

110-70-3

Product Name

N,N'-Dimethylethylenediamine

IUPAC Name

N,N'-dimethylethane-1,2-diamine

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C4H12N2/c1-5-3-4-6-2/h5-6H,3-4H2,1-2H3

InChI Key

KVKFRMCSXWQSNT-UHFFFAOYSA-N

SMILES

CNCCNC

Synonyms

N,N’-Dimethyl-ethane-1,2-diamine; 1,2-Bis(methylamino)ethane;

Canonical SMILES

CNCCNC

Ligand in Metal-Catalyzed Reactions:

DMED acts as a ligand, forming complexes with metal ions, which can then be used as catalysts in various organic reactions. For instance, a study published in the journal "Catalysis Letters" demonstrated the use of a copper-DMED complex as an efficient catalyst for the cyanation of aryl bromides to form the corresponding benzonitriles [].

Organic Synthesis:

DMED participates in various organic synthesis reactions. A study published in the journal "Tetrahedron Letters" reported the application of DMED in the copper-catalyzed tandem reaction of carbodiimide and isocyanoacetate to synthesize benzoimidazo[1,5-α]imidazoles [].

Synthesis of Heterocyclic Compounds:

DMED plays a role in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. A study published in the journal "The Journal of Organic Chemistry" described the use of DMED in the aminothiolation of 1,1-dibromoalkenes to form N-fused heterocycles [].

N,N'-Dimethylethylenediamine is an organic compound with the formula (CH₃NH)₂C₂H₄. It appears as a colorless liquid characterized by a fishy odor and contains two secondary amine functional groups. The nomenclature indicates that the methyl groups are attached to different nitrogen atoms, denoted by N and N' in its name . This compound is soluble in water and various organic solvents, making it versatile in chemical applications.

DMEDA is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

  • Highly Flammable: DMEDA has a low flash point and its vapors can readily ignite [].
  • Harmful by Ingestion or Skin Contact: Exposure can cause skin burns, eye damage, and other health problems [].
  • Corrosive: DMEDA can cause severe skin burns and eye damage upon contact [].

  • Chelation: It acts as a chelating agent, forming complexes with metal ions. These complexes can serve as homogeneous catalysts in various reactions, including C-N coupling reactions facilitated by copper(I) halides .
  • Condensation Reactions: The compound can undergo condensation with carbonyl compounds (ketones or aldehydes) to produce imidazolidines, which are useful intermediates in organic synthesis .

Example Reaction

The general reaction for the condensation of N,N'-dimethylethylenediamine with a carbonyl compound can be represented as follows:

O=CRR+C2H4[NH(CH3)]2C2H4[NH(CH3)]2CRR+H2OO=CRR'+C_2H_4[NH(CH_3)]_2\rightarrow C_2H_4[NH(CH_3)]_2CRR'+H_2O

Several methods exist for synthesizing N,N'-dimethylethylenediamine:

  • Direct Reaction: A common method involves the reaction of methylamine with 1,2-dichloroethane under controlled conditions. This method allows for high yields of the desired compound .
  • Proton Transfer Reactions: Another approach includes proton transfer reactions between triflic acid and N,N'-dimethylethylenediamine .
  • Self-Assembly Techniques: Recent studies have explored self-assembly processes involving this compound to create novel metal complexes .

N,N'-Dimethylethylenediamine finds several applications across different fields:

  • Catalysis: It is widely used as a ligand in metal-catalyzed reactions, enhancing the efficiency of various organic transformations .
  • Synthesis of Complexes: The compound serves as a precursor for synthesizing various metal complexes that are useful in catalysis and materials science .
  • Pharmaceuticals: Its derivatives may have potential applications in drug development due to their complexation properties.

Interaction studies involving N,N'-dimethylethylenediamine often focus on its behavior in complex formation with various metal ions. For example, it has been studied for its interactions with copper(II) and chromium(III) ions, leading to the formation of stable complexes that exhibit unique structural and magnetic properties . These studies help elucidate the mechanisms behind its catalytic activity and potential biological effects.

N,N'-Dimethylethylenediamine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureUnique Features
EthylenediamineNH₂C₂H₄NH₂Contains two primary amines; simpler structure
N,N-Dimethylaminopropylamine(CH₃)₂N(CH₂)₃NH₂Longer carbon chain; tertiary amine
N,N-Dimethylformamide(CH₃)₂NCHOContains a formamide functional group

Uniqueness of N,N'-Dimethylethylenediamine

N,N'-Dimethylethylenediamine is unique due to its specific arrangement of two secondary amines that allow it to act effectively as a chelating agent and catalyst in organic reactions. Its ability to form stable complexes with transition metals distinguishes it from simpler diamines like ethylenediamine.

Traditional synthetic approaches for N,N'-dimethylethylenediamine production have historically relied on nucleophilic substitution reactions between dihaloalkane precursors and amine nucleophiles. These methodologies, while established and widely implemented, present significant challenges in terms of selectivity and byproduct formation that have driven subsequent innovations in synthetic design.

Halogenated Ethylamine-Dimethylamine Condensation Strategies

The condensation of halogenated ethylamine precursors with dimethylamine represents one of the earliest systematic approaches to N,N'-dimethylethylenediamine synthesis. The reaction of 1,2-dichloroethane with dimethylamine under elevated temperature and pressure conditions has been extensively documented as a viable synthetic pathway. This approach typically involves the formation of a haloalkaneamine intermediate through initial nucleophilic attack by dimethylamine on one of the halogen centers of 1,2-dichloroethane.

The mechanism proceeds through sequential substitution events, where the first dimethylamine molecule displaces a chloride ion to form N,N-dimethyl-2-chloroethylamine as an intermediate species. Subsequently, a second dimethylamine molecule attacks the remaining chloroalkyl carbon to yield the desired N,N'-dimethylethylenediamine product. However, this traditional approach suffers from significant limitations related to competing side reactions that generate undesirable cyclic and linear byproducts.

The formation of cyclic dialkyldiamine compounds occurs through intramolecular cyclization of the haloalkaneamine intermediate, resulting in the production of N,N-dimethylpiperazine derivatives. Additionally, the reaction of haloalkaneamine intermediates with the desired N,N'-dimethylethylenediamine product leads to the formation of trialkylalkanetriamine byproducts, further reducing overall process efficiency. Traditional processes typically achieve yields of 80 to 85 percent, with concurrent formation of 1 to 5 percent cyclic dialkyldiamine and 9 to 13 percent trialkylalkanetriamine impurities.

Recent process improvements have focused on controlling the residual concentration of haloalkaneamine intermediates during the reaction progression. By maintaining the haloalkaneamine intermediate concentration below 0.002 mol per 1 mol of dimethylamine, significant suppression of unwanted byproduct formation can be achieved. This approach requires careful monitoring of reaction kinetics and precise temperature control to optimize the balance between productive substitution and competing side reactions.

Formaldehyde-Mediated Reductive Amination Pathways

Reductive amination strategies utilizing formaldehyde as the carbonyl component represent an alternative approach to N,N'-dimethylethylenediamine synthesis that circumvents many of the selectivity issues associated with direct halogenated precursor condensation. The Eschweiler-Clarke reaction methodology provides a particularly relevant framework for this synthetic approach, utilizing formaldehyde and formic acid to achieve methylation of primary and secondary amine substrates.

The application of formaldehyde-mediated reductive amination to ethylenediamine substrates involves the sequential formation of imine intermediates followed by hydride reduction to yield the desired N,N'-dimethylated product. This process begins with the condensation of formaldehyde with the primary amine groups of ethylenediamine to form bis-imine intermediates. The subsequent reduction phase, typically accomplished using sodium cyanoborohydride or formic acid as the hydride source, converts these imine linkages to the corresponding secondary amine functionalities.

The mechanistic pathway for formaldehyde-mediated reductive amination proceeds through initial nucleophilic attack by the ethylenediamine nitrogen atoms on the carbonyl carbon of formaldehyde, followed by elimination of water to generate the imine intermediate. The reduction step involves hydride delivery to the electrophilic carbon of the imine, resulting in the formation of the N-methylated amine product. This process can be repeated to achieve complete N,N'-dimethylation of the ethylenediamine substrate.

Reductive amination approaches offer several advantages over direct halogenated precursor methods, including improved selectivity for the desired dimethylated product and reduced formation of cyclic and polymeric byproducts. The reaction conditions are generally milder, requiring lower temperatures and pressures compared to traditional nucleophilic substitution approaches. Additionally, the use of formaldehyde as the methylating agent provides a cost-effective and readily available carbon source for the methylation process.

XLogP3

-0.6

Boiling Point

120.0 °C

LogP

-0.62 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.41%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (82.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (17.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

110-70-3

General Manufacturing Information

1,2-Ethanediamine, N1,N2-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

Insights into the Chemical Mechanism for CO

Bing Yu, Lichun Li, Hai Yu, Marcel Maeder, Graeme Puxty, Qi Yang, Paul Feron, William Conway, Zuliang Chen
PMID: 29216429   DOI: 10.1021/acs.est.7b05226

Abstract

In an effort to advance the understanding of multiamine based CO
capture process absorbents, we report here the determination of the kinetic and equilibrium constants for a simple linear diamine N,N-dimethylethylenediamine (DMEDA) via stopped-flow spectrophotometric kinetic measurements and
H/
C NMR titrations at 25.0 °C. From the kinetic data, the formation of monocarbamic acid (DMEDACOOH) from the reaction of DMEDA with CO
(aq) is the dominant reaction at high pH > 9.0 (k
= 6.99 × 10
M
·s
). Below this pH, the formation of protonated monocarbamic acid (DMEDACOOH
) via the pathway involving DMEDAH
and CO
(aq) becomes active and contributes to the kinetics despite the 107-fold decrease in the rate constant between the two pathways.
H and
C NMR spectra as a function of decreasing pH (increasing HCl concentration) at 25.0 °C have been evaluated here to confirm the protonation events in DMEDA. Calculations of the respective DMEDA nitrogen partial charges have also been undertaken to support the NMR protonation study. A comparison of the DMEDA kinetic constants with the corresponding data for piperazine (PZ) reveals that despite the larger basicity of DMEDA, the enhanced and superior kinetic performance of PZ with CO
(aq) above its predicted Bronsted reactivity is not observed in DMEDA.


Structural Studies and Gene Silencing Activity of siRNAs Containing Cationic Phosphoramidate Linkages

Danielle Vlaho, Johans F Fakhoury, Masad J Damha
PMID: 29195060   DOI: 10.1089/nat.2017.0702

Abstract

A series of siRNA duplexes containing cationic non-bridging 3',5'-linked phosphoramidate (PN) linkages was designed and synthesized using a combination of phosphoramidite and H-phosphonate chemistries. Modified oligonucleotides were assayed for their thermal stability, helical structure, and ability to modulate the expression of firefly luciferase. We demonstrate that PN modifications of siRNAs are, in general, minimally destabilizing with respect to duplex thermal stability; destabilization can be mitigated through the incorporation of 2'-modified RNA-like residues or PN conjugates containing ionizable pendant moieties. We also demonstrate that single cationic dimethylethylenediamine PN linkages have little effect on siRNA potency, whether located in the passenger or guide strand of the duplex. Highly modified siRNA passenger strands were further modified with up to four cationic PN linkages, with little effect on duplex potency or helical structure. We envision that PN modifications could be useful in the production of therapeutic siRNAs with optimal biological properties.


Supramolecular block copolymers for gene delivery: enhancement of transfection efficiency by charge regulation

Wumaier Yasen, Ruijiao Dong, Linzhu Zhou, Yu Huang, Dongbo Guo, Dong Chen, Chuanlong Li, Aliya Aini, Xinyuan Zhu
PMID: 29139491   DOI: 10.1039/c7cc07652e

Abstract

A class of cationic supramolecular block copolymers with readily controlled charges has been exploited. Upon post-synthetic structural optimization, this copolymer exhibits comparable biocompatibility, greatly improved pDNA condensation capability and biostability, and further enhanced transfection efficiency in vitro. This work provides valuable insight into the creation of advanced nonviral vectors for gene delivery.


C-Terminal Charge-Reversal Derivatization and Parallel Use of Multiple Proteases Facilitates Identification of Protein C-Termini by C-Terminomics

Prasath Somasundaram, Tomas Koudelka, Dennis Linke, Andreas Tholey
PMID: 26939532   DOI: 10.1021/acs.jproteome.6b00146

Abstract

The identification of protein C-termini in complex proteomes is challenging due to the poor ionization efficiency of the carboxyl group. Amidating the negatively charged C-termini with ethanolamine (EA) has been suggested to improve the detection of C-terminal peptides and allows for a directed depletion of internal peptides after proteolysis using carboxyl reactive polymers. In the present study, the derivatization with N,N-dimethylethylenediamine (DMEDA) and (4-aminobutyl)guanidine (AG) leading to a positively charged C-terminus was investigated. C-terminal charge-reversed peptides showed improved coverage of b- and y-ion series in the MS/MS spectra compared to their noncharged counterparts. DMEDA-derivatized peptides resulted in many peptides with charge states of 3+, which benefited from ETD fragmentation. This makes the charge-reversal strategy particularly useful for the analysis of protein C-termini, which may also be post-translationally modified. The labeling strategy and the indirect enrichment of C-termini worked with similar efficiency for both DMEDA and EA, and their applicability was demonstrated on an E. coli proteome. Utilizing two proteases and different MS/MS activation mechanisms allowed for the identification of >400 C-termini, encompassing both canonical and truncated C-termini.


A caged metabolic precursor for DT-diaphorase-responsive cell labeling

Ruibo Wang, Kaimin Cai, Hua Wang, Chen Yin, Jianjun Cheng
PMID: 29700507   DOI: 10.1039/c8cc01715h

Abstract

In this study, we report incorporation of a covalent linker at the anomeric position of N-azidoacetylmannosamine (ManNAz) for caging its metabolic process. We synthesized a DT-diaphorase-responsive metabolic precursor, HQ-NN-AAM, using an optimized linker. The caged metabolite showed responsiveness to DT-diaphorase in vitro, resulting in metabolic incorporation of an azido sugar into the cell surface in multiple cell lines.


Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins

Yan-Hong Hao, Zheng Zhang, Lu Wang, Chao Liu, Ai-Wen Lei, Bi-Feng Yuan, Yu-Qi Feng
PMID: 26452831   DOI: 10.1016/j.talanta.2015.06.056

Abstract

In the current study, we developed a stable isotope labeling strategy for the absolute quantification of gibberellins (GAs) by high performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS). N,N-dimethyl ethylenediamine (DMED) and its deuterated counterpart d(4)-DMED were used to derivatize GAs extracted from plant tissue samples and GA standards respectively. The both derivatives of GAs were mixed and then subjected to HPLC-ESI-MS/MS analysis. The absolute quantification of GAs in plant tissues could be achieved by calculating the peak area ratios of DMED labeled GAs/d(4)-DMED labeled GAs. In the proposed strategy, the derivatization reaction of the labeling reagents with GAs could be completed rapidly (within 5 min) with high efficiency (>99%) under mild conditions. The resulting derivatives could produce specific fragments in collision induced dissociation (CID), leading to high selectivity in multiple-reaction monitoring (MRM) mode, thus enhanced the reliability of the LC-MS/MS method. Furthermore, the limits of quantitation (LOQs) of GAs were considerably decreased (2-32 folds) due to incorporating easily ionized moieties into GAs, and the quantification of GAs in plant tissue could be achieved without isotopically labeled GA standards. Good linearity was obtained with correlation coefficients R(2) values of >0.99. The limits of detection (LODs) and quantitation (LOQs) ranged from 0.02 to 0.74 pg and 0.07 to 2.45 pg, respectively. Eleven GAs could be successfully determined in spiked sample with 72-128% recoveries and the relative standard deviations (RSDs) were between 1.0% and 13.9%. Finally, the developed method was successfully applied for the detection of GAs in 50mg (fresh weight) Oryza sativa leaves.


Formation, reactivity and redox properties of carbon- and sulfur-bridged diiron complexes derived from dibenzothienyl Schiff bases: effect of N,N- and N,P-chelating moieties

Kiyokazu Santo, Masakazu Hirotsu, Isamu Kinoshita
PMID: 25623444   DOI: 10.1039/c4dt03422h

Abstract

Dibenzothienyl Schiff bases, DBT-NN and DBT-NP, were derived from condensation of 4-formyldibenzothiophene with N,N-dimethylethylenediamine and 2-(diphenylphosphino)ethylamine, respectively. A photochemical reaction of [Fe(CO)5] with DBT-NN produced diiron complexes, [Fe2(μ-DBT-NN)(CO)6] (1) and [{Fe(μ-BPT-NN-κ(3)S,C,N)(CO)2}Fe(CO)3] (2). Complex 1 has π coordination of a Schiff base C=N bond and an N,N-chelate, while 2 has an S,C,N-tridentate ligand having an uncoordinated dimethylamino group. The corresponding reaction with DBT-NP produced a diiron complex of an S,C,N,P-tetradentate ligand, [{Fe(μ-BPT-NP-κ(4)S,C,N,P)(CO)}Fe(CO)3] (3), which has an N,P-chelate, via the DBT-NP complex [Fe(DBT-NP-κP)(CO)4] (4). Reactions of 2 and 3 with one equivalent of PMe2Ph gave the monosubstituted complexes [{Fe(μ-BPT-NN-κ(3)S,C,N)(CO)2}Fe(CO)2(PMe2Ph)] (5) and [{Fe(μ-BPT-NP-κ(4)S,C,N,P)(CO)}Fe(CO)2(PMe2Ph)] (6), respectively. The corresponding reactions with an excess of PMe2Ph produced mononuclear complexes, trans-[Fe(BPT-NN-κ(3)S,C,N)(CO)(PMe2Ph)2] (7) and [Fe(BPT-NP-κ(4)S,C,N,P)(CO)(PMe2Ph)] (8), respectively. Complexes 1-3 and 5-8 were structurally characterized by X-ray crystallography. Complexes 2, 3, 5 and 6 have similar dinuclear structures with different carbonyl/phosphine substitution patterns. Cyclic voltammograms of 2, 3 and 5 showed two one-electron reduction processes, and more negative potentials were observed for 6. The shift of the redox potentials are rationalized by the electron-donating character of the phosphine ligands, which suggests that the reduction occurs at the asymmetrically bridged diiron core.


Copper-catalyzed synthesis of quinazolines in water starting from o-bromobenzylbromides and benzamidines

Chandi C Malakar, Alevtina Baskakova, Jürgen Conrad, Uwe Beifuss
PMID: 22730204   DOI: 10.1002/chem.201200583

Abstract

Water makes it possible: The Cu(2)O-catalyzed reaction between easily available o-bromobenzylbromides and benzamidines by using Cs(2)CO(3) as the base and N,N'-dimethylethylenediamine (DMEDA) as the additive in water as the solvent gives access to substituted quinazolines in a single step with yields ranging from 57 to 85 % (see scheme).


Thermodynamics of the interaction of Pd(dmen)(H₂O)₂²⁺ with bio-relevant ligands with reference to the deactivation of metal-based drug by thiol ligands

Mohamed R Shehata, Mohamed M Shoukry, Sara Ali
PMID: 22387687   DOI: 10.1016/j.saa.2012.01.039

Abstract

Pd(dmen)Cl(2) complex was synthesized and characterized, where dmen=N,N-dimethylethylenediamine. Stoichiometry and stability constants of the complexes formed between [Pd(dmen)(H(2)O)(2)](2+) and various biologically relevant ligands such as amino acids, peptides and dicarboxylic acids are investigated at 25 °C and at constant 0.1M ionic strength. The concentration distribution diagrams of the various species formed are evaluated. The equilibrium constants for the displacement of coordinated ligands as inosine, glycine or methionine by cysteine are calculated. The results are expected to contribute to the chemistry of tumour therapy.


Transition-metal-free intramolecular N-arylations

Isabelle Thomé, Carsten Bolm
PMID: 22436077   DOI: 10.1021/ol3005134

Abstract

N-Substituted phenoxazines and related aza analogs have been prepared from N-acetylated aryloxy anilides by transition-metal-free, base-catalyzed cyclization reactions. In the presence of a mixture of 10 mol % of N,N'-dimethylethylenediamine (DMEDA) and 2 equiv of K(2)CO(3) in toluene at 135 °C the products are obtained in high yields.


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